butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
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Overview
Description
Butyl prop-2-enoate: , prop-2-enenitrile , and prop-2-enoic acid are organic compounds with distinct chemical structures and propertiesIt is used in the production of polymers and copolymers for various applications .
Preparation Methods
Butyl prop-2-enoate: is typically synthesized through the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Prop-2-enenitrile: is produced through the ammoxidation of propylene, where propylene, ammonia, and air are reacted in the presence of a catalyst such as bismuth molybdate at high temperatures (400-500°C) to form acrylonitrile .
Prop-2-enoic acid: can be produced through the oxidation of propylene using air or oxygen in the presence of a catalyst such as cobalt or manganese acetate .
Chemical Reactions Analysis
Butyl prop-2-enoate: undergoes various chemical reactions, including polymerization, where it forms poly(butyl acrylate) and copolymers with other vinyl monomers. It can also undergo hydrolysis to form acrylic acid and butanol .
Prop-2-enenitrile: can undergo polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers. It can also undergo hydrolysis to form acrylamide and acrylic acid .
Prop-2-enoic acid: can undergo polymerization to form poly(acrylic acid) and copolymers with other monomers. It can also undergo esterification to form various esters, such as butyl prop-2-enoate .
Scientific Research Applications
Butyl prop-2-enoate: is used in the production of polymers and copolymers for applications in adhesives, sealants, coatings, and textiles . It is also used in the production of impact modifiers for plastics and as a monomer for the synthesis of various acrylic resins .
Prop-2-enenitrile: is used in the production of synthetic fibers such as acrylic and modacrylic fibers. It is also used in the production of plastics, rubber, and as a precursor for various chemical compounds .
Prop-2-enoic acid: is used in the production of superabsorbent polymers, which are used in products such as diapers and adult incontinence products. It is also used as a precursor for the synthesis of various esters and as a monomer for the production of poly(acrylic acid) and copolymers .
Mechanism of Action
Butyl prop-2-enoate: exerts its effects through polymerization, where the vinyl group undergoes free radical polymerization to form long polymer chains. The ester group provides flexibility and durability to the resulting polymers .
Prop-2-enenitrile: exerts its effects through polymerization, where the nitrile group undergoes free radical polymerization to form polyacrylonitrile. The nitrile group also provides chemical resistance and thermal stability to the resulting polymers .
Prop-2-enoic acid: exerts its effects through polymerization, where the carboxyl group undergoes free radical polymerization to form poly(acrylic acid). The carboxyl group also provides hydrophilicity and ion-exchange properties to the resulting polymers .
Comparison with Similar Compounds
Butyl prop-2-enoate: is similar to other acrylate esters such as methyl acrylate and ethyl acrylate. it provides better flexibility and durability due to the longer alkyl chain .
Prop-2-enenitrile: is similar to other nitriles such as methacrylonitrile and ethyl cyanoacrylate. it provides better chemical resistance and thermal stability due to the presence of the nitrile group .
Prop-2-enoic acid: is similar to other carboxylic acids such as methacrylic acid and crotonic acid. it provides better hydrophilicity and ion-exchange properties due to the presence of the carboxyl group .
Properties
CAS No. |
25686-45-7 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
butyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C3H3N.C3H4O2/c1-3-5-6-9-7(8)4-2;1-2-3-4;1-2-3(4)5/h4H,2-3,5-6H2,1H3;2H,1H2;2H,1H2,(H,4,5) |
InChI Key |
QMRMTRCBDHFTIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC(=O)O |
Canonical SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC(=O)O |
Origin of Product |
United States |
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